molecular formula C19H21FN6O3S B2874412 1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049439-68-0

1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2874412
CAS RN: 1049439-68-0
M. Wt: 432.47
InChI Key: DGIAKFNBXWSFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C19H21FN6O3S and its molecular weight is 432.47. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : Studies on piperazine derivatives, including crystal structure confirmation via X-ray diffraction and density functional theory (DFT) calculations, suggest the relevance of such compounds in understanding molecular interactions and designing molecules with specific properties. For instance, Kumara et al. (2017) explored the structure and intermolecular interactions of piperazine derivatives, providing insights into their electrophilic and nucleophilic nature, which could be relevant for designing molecules with specific reactivity or binding characteristics (K. Kumara et al., 2017).

Antibacterial Activities

  • Synthesis and Antibacterial Activities : The design and synthesis of piperazine derivatives with potential antibacterial properties have been a focus of research. Wu Qi (2014) reported on the antibacterial activities of novel piperazine derivatives, indicating their efficacy against specific bacterial strains. Such studies highlight the potential of piperazine derivatives in contributing to the development of new antimicrobial agents (Wu Qi, 2014).

Receptor Antagonism and Imaging Applications

  • Dopamine and Serotonin Receptor Antagonism : Compounds with structural similarities have been investigated for their potential as receptor antagonists. Perregaard et al. (1992) synthesized a series of compounds with potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating the potential use of similar structures in the development of neuroleptic drugs (J. Perregaard et al., 1992).
  • PET Imaging Agents : The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, such as Haka and Kilbourn's work on [18F]GBR 12909, demonstrates the application of fluorinated piperazine derivatives in neuroimaging. These studies provide a foundation for using similar fluorinated compounds in the development of diagnostic tools for neurological conditions (M. Haka et al., 1990).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S/c1-29-17-6-4-16(5-7-17)26-19(21-22-23-26)14-24-10-12-25(13-11-24)30(27,28)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIAKFNBXWSFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

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